(R)-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a bicyclic indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethylindanone.
Reduction: The ketone group in 5,6-dimethylindanone is reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to the amine through a reductive amination process. This involves the use of an amine source such as ammonia or an amine derivative, along with a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylindanone: A precursor in the synthesis of ®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine.
2,3-Dihydro-1H-inden-1-amine: A structurally similar compound with different substituents.
Indene: The parent compound of the indene family, lacking the amine group and methyl substituents.
Uniqueness
®-5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N |
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Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-5,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
MMXRVPWEHDETCJ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)[C@@H](CC2)N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CC2)N |
Origin of Product |
United States |
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